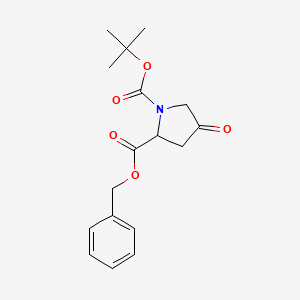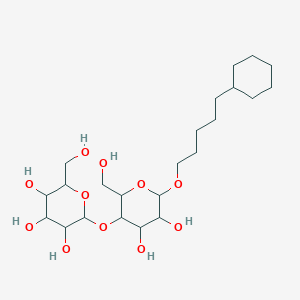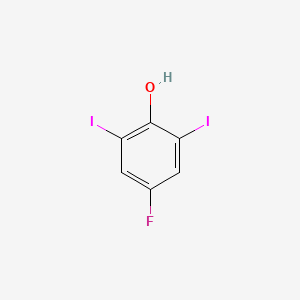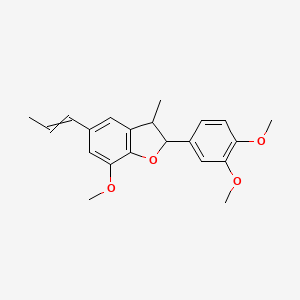![molecular formula C15H33NO2Si B13384521 [4-Amino-2-tri(propan-2-yl)silyloxycyclopentyl]methanol](/img/structure/B13384521.png)
[4-Amino-2-tri(propan-2-yl)silyloxycyclopentyl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [4-Amino-2-tri(propan-2-yl)silyloxycyclopentyl]methanol typically involves multiple steps, including the protection of functional groups, formation of the cyclopentyl ring, and subsequent introduction of the silyloxy and amino groups. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for achieving high yields and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the reaction conditions, minimize by-products, and ensure consistent quality and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
[4-Amino-2-tri(propan-2-yl)silyloxycyclopentyl]methanol undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the amino or silyloxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
[4-Amino-2-tri(propan-2-yl)silyloxycyclopentyl]methanol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the development of advanced materials and coatings.
Mécanisme D'action
The mechanism of action of [4-Amino-2-tri(propan-2-yl)silyloxycyclopentyl]methanol involves its interaction with specific molecular targets and pathways. This compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methoxyphenethylamine: Known for its use as a precursor in organic synthesis.
Phenethylamine: A simple amine with various biological activities.
2-Phenylethylamine hydrochloride: Utilized in the synthesis of pharmaceuticals.
Uniqueness
What sets [4-Amino-2-tri(propan-2-yl)silyloxycyclopentyl]methanol apart from similar compounds is its unique cyclopentyl structure combined with the silyloxy and amino groups. This combination imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry .
Propriétés
Formule moléculaire |
C15H33NO2Si |
|---|---|
Poids moléculaire |
287.51 g/mol |
Nom IUPAC |
[4-amino-2-tri(propan-2-yl)silyloxycyclopentyl]methanol |
InChI |
InChI=1S/C15H33NO2Si/c1-10(2)19(11(3)4,12(5)6)18-15-8-14(16)7-13(15)9-17/h10-15,17H,7-9,16H2,1-6H3 |
Clé InChI |
MQIWFISVYAZMKS-UHFFFAOYSA-N |
SMILES canonique |
CC(C)[Si](C(C)C)(C(C)C)OC1CC(CC1CO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(5-tert-butyl-1H-pyrazol-3-yl)-2-(3-propan-2-ylpiperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B13384443.png)





![4-methyl-2-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]pentanoic acid](/img/structure/B13384481.png)


![N,N-Dimethyl-4-[(4-nitrophenyl)ethynyl]aniline](/img/structure/B13384494.png)


![5,6,7,8-tetrahydro-4aH-pyrido[4,3-d]pyrimidin-4-one](/img/structure/B13384528.png)
